1-Nitropropene

Descripción general

Descripción

1-Nitropropene is a nitroalkane that is propane substituted at C-1 by a nitro group . It is used as a solvent, a gasoline additive, and in rocket propellant. It is also used to make other chemicals .

Synthesis Analysis

This compound is produced industrially by the reaction of propane and nitric acid . This reaction forms four nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . This compound is also a byproduct of the process for making 2-nitropropane, which is done by vapour phase nitration of propane .

Molecular Structure Analysis

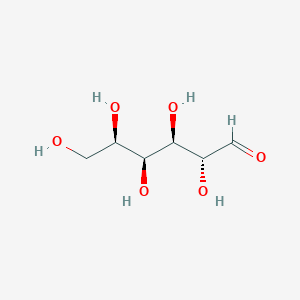

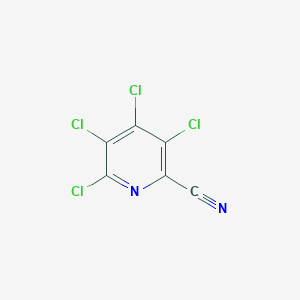

The molecular formula of this compound is C3H5NO2 . The InChI representation is InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ . The Canonical SMILES representation is CC=CN+[O-] .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions . It also reacts with furans .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 87.08 g/mol . It has a topological polar surface area of 45.8 Ų . It has a density of 1.0±0.1 g/cm³ , and a boiling point of 125.7±9.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

The scientific research applications of 1-Nitropropene are diverse, covering areas such as chemical synthesis, spectroscopy, and antimicrobial activity. Here's a detailed overview based on recent studies:

Thermal Decomposition :

- This compound undergoes thermal decomposition, producing products similar to those in the thermolysis of nitrostyrenes. This suggests potential applications in understanding and controlling chemical reactions involving nitro compounds (Chin, Mok, & Huang, 1990).

Biological Activity :

- Derivatives of 2-nitropropene show activity against Trypanosoma cruzi, a parasite causing Chagas disease. This implies potential medicinal applications in treating parasitic infections (Herrera et al., 2009).

Chemical Synthesis :

- 3,3,3-Trifluoro-1-nitropropene acts as a novel building block for synthesizing various compounds, including trifluoromethyl-containing pyrrole derivatives. Such applications are crucial in the development of new materials and pharmaceuticals (Iwata et al., 1993).

Nuclear Magnetic Resonance Spectra Analysis :

- The NMR spectra of this compound have been extensively studied, providing insights into its chemical structure and behavior. This knowledge is fundamental in fields like organic chemistry and materials science (Baskov et al., 1964).

Microwave Spectrum Analysis :

- The microwave spectrum of this compound has been analyzed, revealing information about its molecular structure and properties. Such studies are important in understanding the behavior of molecules under different conditions (Ford, 1974).

Cycloaddition Reactions :

- Research has focused on the [2+3] cycloaddition of this compound with other compounds, aiding in the development of new synthetic methods and materials (Baranski, 1998).

Antimicrobial Activity :

- Novel 1,3-diaryl-2-nitroprop-1-enes have shown broad-spectrum antimicrobial activity, suggesting their potential as new antimicrobial agents (Kodukulla et al., 1994).

Spectroscopic Investigations :

- Detailed spectroscopic studies, including FT-IR, FT-Raman, UV, and NMR, have been conducted on 1-phenyl-2-nitropropene, providing comprehensive information about its molecular structure and properties (Xavier & Periandy, 2015).

Solvent Effects in Cycloaddition Reactions :

- The effect of different solvents on the cycloaddition of this compound has been explored, revealing insights into reaction mechanisms and selectivity, which is essential in optimizing chemical reactions (Baranski, 2000).

Computational Studies :

- Density Functional Theory (DFT) studies have been conducted to understand the mechanisms of cycloaddition reactions involving this compound, contributing to the theoretical understanding of chemical reactivity and selectivity (Jasiński et al., 2009).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that nitroalkanes like 1-Nitropropene can participate in various biochemical reactions

Molecular Mechanism

It is known that nitroalkanes can participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

(E)-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-70-5, 17082-05-2 | |

| Record name | Propene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-nitroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-nitropropene?

A1: this compound has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound, including:

- Proton Nuclear Magnetic Resonance (1H NMR): Provides detailed information about the hydrogen atoms within the molecule, helping to determine its structure and isomeric form (cis or trans). []

- Carbon-13 Nuclear Magnetic Resonance (13C NMR): Offers insights into the carbon backbone of the molecule, aiding in structural elucidation. [, ]

- Infrared Spectroscopy (IR): Reveals information about the functional groups present in the molecule, particularly the nitro group. []

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the molecule, providing clues about its structure and potential decomposition pathways. [, ]

Q3: What type of reactions is this compound known to undergo?

A3: this compound is a versatile molecule that participates in various reactions, including:

- [2+3] Cycloaddition: This reaction is central to many studies, with this compound acting as a dipolarophile reacting with nitrones to form isoxazolidine rings. This reaction exhibits regio- and stereo-selectivity, influenced by the substituents on both reactants and the reaction conditions. [, , , , , , ]

- Diels-Alder Reactions: While less common than [2+3] cycloadditions, this compound can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene, leading to the formation of cyclic products. [, ]

- Michael Addition: As a Michael acceptor, this compound reacts with nucleophiles, particularly carbanions, at the β-carbon, offering a route to functionalized nitroalkanes. [, ]

- Reduction: The nitro group in this compound can be selectively reduced to an amine, providing a pathway to synthesize valuable chiral amines. Notably, biocatalytic reduction using enzymes like pentaerythritol tetranitrate reductase (PETN reductase) exhibits high enantioselectivity. [, , ]

Q4: How does the presence of halogens, like chlorine or fluorine, in this compound derivatives affect their reactivity?

A4: Halogenated 1-nitropropenes, such as 3,3,3-trichloro-1-nitropropene or 3,3,3-trifluoro-1-nitropropene, display altered reactivity compared to their non-halogenated counterparts. The electron-withdrawing nature of halogens influences the electron density distribution within the molecule, making them more reactive towards nucleophilic attack. [, , , , , ]

Q5: Can this compound be used as a building block for synthesizing heterocyclic compounds?

A5: Yes, this compound serves as a valuable precursor in heterocyclic chemistry. For example, it can be converted to acrylonitrile oxide, a reactive intermediate used to synthesize isoxazoles and isoxazolines through [3+2] cycloaddition reactions. [, , , ]

Q6: How have computational methods contributed to understanding the reactivity of this compound?

A6: Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting the outcome of reactions involving this compound.

- Semi-empirical Methods: Techniques like AM1 and MNDO have been employed to study reaction pathways, transition states, and energy profiles for reactions like [2+3] cycloadditions and thermal decomposition. [, , , , , , ]

- Density Functional Theory (DFT): DFT calculations provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. For instance, DFT has been used to investigate the mechanism of Diels-Alder reactions. []

Q7: What is known about the stability of this compound?

A7: this compound can undergo isomerization, particularly under basic conditions, leading to the formation of 2-nitropropene. [, ] Thermal decomposition pathways have also been studied, revealing the formation of various products depending on the reaction conditions. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)

![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)